REACTION_CXSMILES
|
[N:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[OH:13])=O.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16][CH2:15]1.[CH3:23][C:24]1([CH3:35])[C:33]2[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=2)[N:27]([CH3:34])[C:25]1=[CH2:26].CC(C)=O>ClC=C(Cl)Cl>[CH3:34][N:27]1[C:25]2([O:13][C:4]3[CH:5]=[C:6]([N:14]4[C:22]5[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=5)[CH2:16][CH2:15]4)[C:7]4[C:12]([C:3]=3[N:1]=[CH:26]2)=[CH:11][CH:10]=[CH:9][CH:8]=4)[C:24]([CH3:35])([CH3:23])[C:33]2[C:28]1=[CH:29][CH:30]=[CH:31][CH:32]=2
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
23.8 g
|
Type
|
reactant
|
Smiles
|
N1CCC2=CC=CC=C12
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
CC1(C(=C)N(C2=CC=CC=C21)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2=CC=CC=C2C(C12C=NC1=C(O2)C=C(C2=CC=CC=C21)N2CCC1=CC=CC=C21)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |